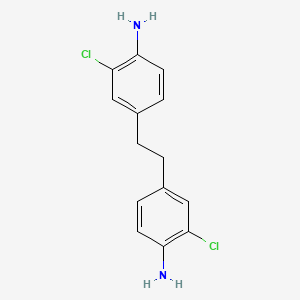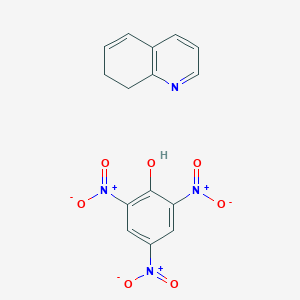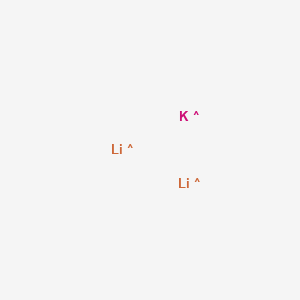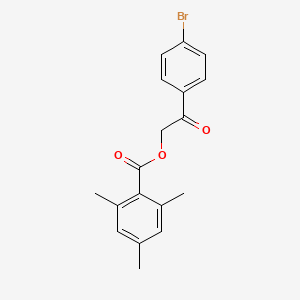
Indium--oxomolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium–oxomolybdenum (1/1) is a compound formed by the combination of indium and molybdenum oxides. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. Indium, a post-transition metal, is known for its softness and malleability, while molybdenum, a transition metal, is recognized for its high melting point and strength. The combination of these two elements results in a compound with intriguing characteristics that are valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of indium–oxomolybdenum (1/1) typically involves the reaction of indium oxide (In₂O₃) with molybdenum trioxide (MoO₃) under controlled conditions. One common method is the solid-state reaction, where the two oxides are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of indium–oxomolybdenum (1/1) may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Indium–oxomolybdenum (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of indium and molybdenum.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide to form lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogens or other reactive non-metals under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as In₂O₅ and MoO₄.
Reduction: Lower oxides or elemental indium and molybdenum.
Substitution: Compounds such as indium halides or molybdenum halides.
科学的研究の応用
Indium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, such as transparent conductive oxides for touchscreens and solar cells.
作用機序
The mechanism by which indium–oxomolybdenum (1/1) exerts its effects is primarily through its ability to interact with other molecules and catalyze reactions. The compound’s unique electronic structure allows it to facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can bind to specific molecular targets, enhancing imaging or therapeutic outcomes.
類似化合物との比較
Indium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Indium Tin Oxide (ITO): Widely used in transparent conductive coatings, ITO shares some properties with indium–oxomolybdenum but differs in its composition and specific applications.
Molybdenum Disulfide (MoS₂): Known for its lubricating properties and use in electronics, MoS₂ is another compound involving molybdenum but with different characteristics and uses.
Indium Gallium Zinc Oxide (IGZO): Used in thin-film transistors for displays, IGZO combines indium with other elements to achieve unique electronic properties.
特性
CAS番号 |
54824-30-5 |
|---|---|
分子式 |
InMoO |
分子量 |
226.77 g/mol |
InChI |
InChI=1S/In.Mo.O |
InChIキー |
UAFICZUDNYNDQU-UHFFFAOYSA-N |
正規SMILES |
O=[Mo].[In] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)






![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)

![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)

